N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide
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Overview
Description
N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide is a complex organic compound that belongs to the class of oxalamides
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide typically involves multiple steps, starting with the preparation of the thiophene derivative One common approach is the reaction of thiophene with appropriate reagents to introduce the hydroxypropyl group
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide has shown potential biological activity, including antimicrobial and antioxidant properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: The compound's biological activity makes it a candidate for drug development. It may be used in the treatment of various diseases, such as infections and oxidative stress-related conditions.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as enhanced durability or resistance to environmental factors.
Mechanism of Action
The mechanism by which N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
N1-(4-methoxyphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide
N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-(benzothiophen-2-yl)propyl)oxalamide
N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-(furan-2-yl)propyl)oxalamide
Uniqueness: N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and properties make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-23-13-7-5-12(6-8-13)19-17(22)16(21)18-10-9-14(20)15-4-3-11-24-15/h3-8,11,14,20H,2,9-10H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRKTAODMQXVNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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